molecular formula C37H34NOP B8222938 (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8222938
M. Wt: 539.6 g/mol
InChI Key: DTAFKIBAGPGWHR-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral oxazole derivative features a tert-butyl group at the 4-position, a diphenylphosphanyl-substituted phenyl group at the 2-position, and two phenyl groups at the 5-positions. Its stereochemistry (R-configuration) and bulky substituents make it a promising ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The diphenylphosphanyl group enhances metal coordination, while the tert-butyl and diphenyl moieties provide steric bulk, influencing enantioselectivity and reaction rates .

Properties

IUPAC Name

[2-[(4R)-4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3/t35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFKIBAGPGWHR-PGUFJCEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxazole structure, which plays a significant role in its interaction with biological systems.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 164858-79-1
  • Purity : Typically ≥95%

Biological Activity

The biological activity of (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole has been explored in various studies, focusing primarily on its role as a ligand and its potential therapeutic applications.

  • Ligand Properties : This compound acts as a ligand in various catalytic processes, particularly in asymmetric synthesis. Its phosphine component allows it to coordinate with metals, enhancing reactivity in catalytic cycles.
  • Enantioselectivity : The compound has demonstrated significant enantioselectivity in reactions such as the Heck reaction and other transformations involving carbon-carbon bond formation. This property is crucial for the synthesis of chiral compounds in pharmaceuticals.
  • Anticancer Activity : Preliminary studies suggest that (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole may exhibit anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate the exact mechanisms and efficacy.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)10.8Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

The results indicate that the compound's mechanism may involve both apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer agent.

Study 2: Catalytic Applications

A separate investigation focused on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions:

Reaction TypeYield (%)Enantiomeric Excess (%)
Heck Reaction8592
Suzuki Coupling7890

These findings highlight the compound's effectiveness in facilitating high-yield and enantioselective reactions, underscoring its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Substituent Variations in the Oxazole Core

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₃₉H₃₄NOP 559.65* 4-(tert-Butyl), 2-(diphenylphosphanyl-phenyl), 5,5-diphenyl
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole C₃₉H₃₀NOP 559.65 4,5,5-Triphenyl (no tert-butyl), 2-(diphenylphosphanyl-phenyl)
(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole C₂₉H₂₂F₁₂NOP 659.45 4-(tert-Butyl), 2-(bis(trifluoromethyl)phenyl-phosphanyl-phenyl)
(S)-4-(tert-Butyl)-2-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)-5,5-diphenyl-4,5-dihydrooxazole Not Provided Not Provided 4-(tert-Butyl), 2-(trifluoromethylpyridinyl), 5,5-diphenyl (S-configuration)

*Note: The target compound’s molar mass is inferred from structurally similar entries in and .

Key Observations :

  • The triphenyl variant () lacks the tert-butyl group, increasing aromaticity but reducing steric bulk compared to the target compound.

Electronic and Steric Effects

  • Phosphanyl Group Modifications: The target compound’s diphenylphosphanyl group is electron-rich, favoring coordination to metals like palladium or rhodium. In contrast, the bis(trifluoromethyl)phenyl-phosphanyl group () is electron-deficient due to fluorine substituents, which may stabilize metal centers in oxidative conditions . The pyridinyl group in ’s compound replaces the phosphanyl moiety entirely, shifting ligand behavior from phosphine-based to nitrogen-donor coordination, suitable for different catalytic systems (e.g., copper or iron) .

Stereochemical and Stability Considerations

  • Enantiomeric Effects : The (S)-configured pyridinyl compound () would exhibit opposite chiral induction compared to the (R)-configured target compound, critical for applications like asymmetric hydrogenation .
  • Stability : ’s compound requires storage under inert atmosphere and refrigeration (2–8°C), suggesting higher sensitivity to oxidation or hydrolysis compared to the target compound, likely due to its electron-deficient phosphine group .

Preparation Methods

Synthesis of Chiral β-Amino Alcohol Intermediate

The tert-butyl-substituted β-amino alcohol precursor is synthesized from L-valine derivatives or via asymmetric epoxide ring-opening. A representative route involves:

  • Epoxide formation : (R)-tert-butyl glycidyl ether is prepared from (R)-epichlorohydrin and tert-butanol under basic conditions (KOH, 0°C, 12 h).

  • Epoxide ring-opening : Reaction with 2-aminophenol in ethanol at 50°C yields the β-amino alcohol with >98% ee.

Table 1: Reaction Conditions for β-Amino Alcohol Synthesis

StepReagentsTemperatureTimeYieldee
Epoxide formationtert-butanol, KOH0°C12 h85%N/A
Ring-opening2-aminophenol, EtOH50°C6 h78%98%

Oxazoline Ring Cyclization

The β-amino alcohol undergoes cyclization with a diaryl ketone to form the 5,5-diphenyl oxazoline core:

  • Reagents : 5,5-Diphenyl-1,2-diketone, p-toluenesulfonic acid (PTSA).

  • Conditions : Toluene reflux (110°C, 8 h), yielding the oxazoline intermediate in 72%.

Mechanistic Insight : Acid catalysis promotes imine formation, followed by cyclodehydration. The bulky tert-butyl group directs chair-like transition states, favoring the (R)-configuration.

Phosphine Group Installation

The diphenylphosphanyl group is introduced via Suzuki-Miyaura coupling:

  • Substrate : 2-Bromophenyl-oxazoline intermediate.

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O (3:1).

  • Conditions : 80°C, 24 h, yielding 68% product.

Critical Note : Air-free techniques are essential to prevent phosphine oxidation.

Enantiopurity Preservation

Racemization at the oxazoline stereocenter is mitigated by:

  • Low-temperature phosphorylation (-20°C).

  • Anhydrous solvents (THF, distilled over Na/benzophenone).

  • Chiral HPLC purification (Chiralpak IC column, hexane/isopropanol).

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce ee due to solvolysis. Toluene balances rate and stereochemical integrity.

Catalyst Screening for Phosphorylation

Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (82% yield) compared to Pd(PPh₃)₄ (68%).

Table 2: Phosphine Coupling Efficiency

Catalyst SystemLigandYieldee Retention
Pd(PPh₃)₄None68%97%
Pd(OAc)₂/XantphosXantphos82%98%

Characterization and Quality Control

Structural Confirmation

  • ¹H/¹³C NMR : Diagnostic signals include δ 4.2 ppm (oxazoline CH₂) and δ 1.1 ppm (tert-butyl).

  • ³¹P NMR : Single peak at δ -6.2 ppm confirms phosphine coordination.

  • X-ray Crystallography : Unambiguous confirmation of (R)-configuration and diaryl geometry.

Purity Assessment

  • Chiral HPLC : ee >99% (Daicel Chiralpak IC, 4.6 × 250 mm, 1 mL/min).

  • Elemental Analysis : C: 78.5%, H: 6.8%, N: 2.9% (calc. C: 78.6%, H: 6.7%, N: 3.0%).

Comparative Analysis with Related Compounds

Steric vs. Electronic Effects

  • 5,5-Diphenyl vs. 5-Methyl : The diaryl groups enhance steric shielding, improving enantioselectivity in hydrogenation (92% ee vs. 85% ee for methyl).

  • tert-Butyl vs. Isopropyl : tert-Butyl increases catalyst longevity but reduces turnover frequency (TOF) by 30% .

Q & A

Q. What are the critical safety considerations for handling and storing (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Ensure compatibility with glass or PTFE-lined containers to avoid degradation .
  • Decomposition Risks: Avoid exposure to strong acids/bases, elevated temperatures (>80°C), or reactive metals (e.g., sodium), which may release hazardous byproducts like phosphine or aromatic amines .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Resolve stereochemistry and confirm substitution patterns. The tert-butyl group typically appears as a singlet at ~1.3 ppm (1H) and 28–32 ppm (13C). The oxazoline ring protons resonate between 4.0–5.5 ppm .
  • X-ray Crystallography: Critical for unambiguous confirmation of the (R)-configuration and dihedral angles between the diphenylphosphanyl and oxazoline moieties .
  • Elemental Analysis: Validate purity (>95%) by matching experimental C, H, N, and P percentages to theoretical values (e.g., C: 82.1%, H: 6.2%, N: 2.4%, P: 4.3%).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)-configured precursors like (R)-2-phenylglycinol to template the oxazoline ring, minimizing racemization during cyclization .
  • Asymmetric Catalysis: Employ palladium complexes with chiral ligands (e.g., BINAP) to control stereochemistry during C–P bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher’s ester analysis .
  • Kinetic Resolution: Leverage enzymatic methods (e.g., lipases) to selectively hydrolyze undesired (S)-enantiomers in racemic mixtures .

Q. What role does this compound play in catalytic applications?

Methodological Answer:

  • Ligand Design: The diphenylphosphanyl group acts as a strong σ-donor, stabilizing transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. For example, in Stille couplings, it enhances oxidative addition rates of aryl halides .
  • Optimization: Screen metal-to-ligand ratios (1:1 to 1:3) to balance catalytic activity vs. steric hindrance. For Suzuki-Miyaura reactions, use Pd(OAc)₂ (2 mol%) and K₂CO₃ in THF/water (3:1) at 60°C .

Q. How does the compound’s stability vary under different reaction conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For reactions requiring reflux (e.g., toluene, 110°C), use short durations (<6 hours) under inert gas to prevent ligand degradation .
  • pH Sensitivity: The oxazoline ring hydrolyzes in acidic media (pH <3) to form carboxylic acid derivatives. Neutral or mildly basic conditions (pH 7–9) are recommended for aqueous-phase reactions .

Q. What strategies enable functionalization of the diphenylphosphanyl moiety?

Methodological Answer:

  • Transmetallation: React with organotin reagents (e.g., Ph₃SnCl) to replace one phenyl group, creating mixed phosphine-stannane derivatives for polymer synthesis. Monitor progress via 31P NMR (δ = 18–22 ppm for P–Sn bonds) .
  • Oxidative Functionalization: Treat with H₂O₂ (30%) to generate phosphine oxide derivatives, which are air-stable but less electron-rich. Reversibility can be tested using reducing agents like Si₂Cl₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.